Carbophenothion Sulfoxide

Acetylcholinesterase inhibition Organophosphorus pesticide toxicology In vitro enzyme assay

Sourcing Carbophenothion Sulfoxide for regulatory food residue analysis? This ≥95% pure sulfoxide metabolite is specifically required under Codex MRL definitions for "sum of carbophenothion" quantification. With 62.5x greater anticholinesterase potency than its parent, this is the definitive standard for method validation and toxicokinetic studies.

Molecular Formula C11H16ClO3PS3
Molecular Weight 358.9 g/mol
CAS No. 17297-40-4
Cat. No. B143191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbophenothion Sulfoxide
CAS17297-40-4
SynonymsS-[[(4-Chlorophenyl)sulfinyl]methyl]phosphorodithioic Acid O,O-Diethyl Ester;  S-[[(p-Chlorophenyl)sulfinyl]methyl]phosphorodithioic Acid O,O-Diethyl Ester;  Carbofenothion Sulfoxide;  R 1988;  S-(p-Chlorophenylsulfinylmethyl) O,O-Diethyl Phosphorodithi
Molecular FormulaC11H16ClO3PS3
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
InChIKeyLAHNDTNSNGVHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbophenothion Sulfoxide (CAS 17297-40-4): Procurement and Scientific Selection Guide for Organophosphorus Pesticide Metabolite Reference Standards


Carbophenothion sulfoxide (CAS 17297-40-4), also known as Trithion sulfoxide, is an organophosphorus compound with molecular formula C₁₁H₁₆ClO₃PS₃ and molecular weight of 358.9 g/mol [1]. This compound is the oxidative sulfoxide metabolite of the organophosphorus insecticide/acaricide carbophenothion (Trithion), formed via sulfoxidation of the thioether sulfur atom [2]. As an acetylcholinesterase inhibitor, it is primarily utilized as an analytical reference standard for pesticide residue monitoring and toxicological metabolism studies [3].

Why Carbophenothion Sulfoxide Cannot Be Substituted by Carbophenothion or Other In-Class Metabolites in Analytical and Toxicological Workflows


Carbophenothion sulfoxide is not simply an interchangeable degradation product of the parent insecticide. While both compounds belong to the organophosphorus class, their analytical, toxicological, and metabolic behaviors differ in ways that are critical for precise scientific work. Carbophenothion sulfoxide serves as a distinct, biologically active intermediate in the oxidative metabolic pathway of carbophenothion, and it is specifically identified as an esterase-inhibiting residue that must be quantified separately from the parent compound and its sulfone analog in food monitoring programs [1]. Furthermore, its reduction back to carbophenothion by liver enzyme systems represents a unique detoxification mechanism that cannot be extrapolated from studies using the parent compound alone [2]. As the evaluations below demonstrate, the sulfoxide differs from carbophenothion in its anticholinesterase potency, its distinct analytical detection requirements, and its specific role as both a metabolic intermediate and a reversible oxidation product [3].

Carbophenothion Sulfoxide: Quantitative Evidence of Differentiation from Carbophenothion and Other Oxidative Metabolites


Carbophenothion Sulfoxide Exhibits Increased Anticholinesterase Potency Relative to Parent Carbophenothion in Insect Head Enzyme Assays

Carbophenothion sulfoxide demonstrates substantially greater anticholinesterase activity compared to its parent compound carbophenothion, measured as I50 values against housefly head cholinesterase [1]. This difference is consistent with the well-documented phenomenon of metabolic activation common to phosphorothioate insecticides, where oxidative desulfuration or sulfoxidation yields metabolites with enhanced target enzyme affinity [2].

Acetylcholinesterase inhibition Organophosphorus pesticide toxicology In vitro enzyme assay

Carbophenothion Sulfoxide Undergoes Enzymatic Reduction to Parent Carbophenothion in Mammalian Systems, Confirming Reversible Metabolism

Carbophenothion sulfoxide is enzymatically reduced back to carbophenothion both in vivo in living rats and in vitro using rat liver enzyme preparations, demonstrating a reversible oxidation-reduction metabolic pathway [1]. This reductive metabolism distinguishes carbophenothion sulfoxide from many other organophosphorus oxidative metabolites, such as sulfones (which generally do not undergo facile reduction) and oxygen analogs (which follow irreversible hydrolytic pathways) [2].

Xenobiotic metabolism Detoxification pathways In vivo reduction

Carbophenothion Sulfoxide is a Mandated Analytical Target in International Pesticide Residue Regulations as Part of Total Carbophenothion Residue Definition

International regulatory frameworks explicitly require the inclusion of carbophenothion sulfoxide in the definition of total carbophenothion residues for food safety compliance. The 1976 JMPR evaluation established that tolerances for carbophenothion apply to total residues including the parent compound, its sulfoxide, its sulfone, and their corresponding oxygen analogs [1]. This regulatory definition remains codified in modern national legislation, including UK pesticide residue regulations that define the residue as 'sum of carbophenothion, its sulphoxide and its sulphone, expressed as carbophenothion' [2].

Pesticide residue analysis Food safety monitoring Regulatory compliance

FMO1 is the Primary Human Enzyme Catalyzing Carbophenothion Sulfoxidation, with Implications for Extrahepatic Metabolism Studies

The sulfoxidation of carbophenothion to form carbophenothion sulfoxide is catalyzed primarily by flavin-containing monooxygenase isoform 1 (FMO1) rather than FMO3, as demonstrated using baculovirus-expressed recombinant human proteins [1]. This enzyme specificity pattern differs from other organophosphorus thioether pesticides such as fenthion, which shows stereoselective sulfoxidation in extrahepatic tissues versus non-stereoselective metabolism in liver [2].

Flavin-containing monooxygenase Extrahepatic metabolism Enzyme specificity

Carbophenothion Sulfoxide Reduction Occurs via a Distinct FAD-Stimulated Supernatant Enzyme System Not Shared by All Organophosphorus Substrates

The reduction of carbophenothion sulfoxide to carbophenothion in rat liver preparations occurs via a specific FAD-stimulated system located in the supernatant fraction, distinct from microsomal mixed-function oxidase-coupled reductive systems that reduce other pesticide substrates [1]. This enzymatic pathway exhibits differential cofactor requirements compared to the reduction systems for heptachlor and parathion, indicating unique substrate specificity [2].

Reductive metabolism Enzymology Detoxification mechanisms

Carbophenothion Sulfoxide: Optimal Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Analytical Reference Standard for Regulatory Pesticide Residue Monitoring in Food and Environmental Matrices

Carbophenothion sulfoxide is essential as a certified reference material in laboratories performing GC-MS/MS or LC-MS/MS analysis of carbophenothion residues for food safety compliance. As established by JMPR 1976 evaluations, the regulatory definition of total carbophenothion residues explicitly includes the sulfoxide metabolite, sulfone, and oxygen analogs [1]. This requirement remains codified in modern national legislation, mandating laboratories to quantify 'sum of carbophenothion, its sulphoxide and its sulphone, expressed as carbophenothion' [2]. Without the sulfoxide standard, residue data is non-compliant with Codex maximum residue limits (MRLs), potentially affecting international trade of agricultural commodities. The compound's established molecular identity (InChIKey LAHNDTNSNGVHPJ-UHFFFAOYSA-N) and availability in neat format at ≥95% purity from multiple suppliers support its use in method validation, calibration curve construction, and quality control procedures .

In Vitro Metabolism Studies Investigating Organophosphorus Detoxification via Sulfoxide Reduction Pathways

Carbophenothion sulfoxide is the substrate of choice for research examining the FAD-stimulated supernatant enzyme system responsible for sulfoxide reduction in mammalian liver [1]. As demonstrated by DeBaun and Menn (1976), this compound is reduced back to carbophenothion both in living rats and in vitro using rat liver enzyme preparations supplemented with NADPH and FAD, confirming the reversibility of oxidative metabolism [2]. This reductive pathway represents a general detoxification mechanism in animals, plants, and environmental systems, and the sulfoxide's more potent cholinesterase inhibitory activity relative to the parent compound (I50 = 8 × 10⁻⁶ M vs. 5 × 10⁻⁴ M) makes its reduction particularly relevant for ameliorating toxicity . Researchers studying enzyme kinetics of FAD-dependent reductases, comparative detoxification across species, or structure-activity relationships in organophosphorus reduction should use carbophenothion sulfoxide rather than alternative substrates that may be reduced via different enzymatic systems (e.g., microsomal NADPH-dependent pathways).

Probe Substrate for FMO1-Mediated Sulfoxidation in Extrahepatic Tissue Metabolism Research

Carbophenothion is specifically recognized as a substrate for flavin-containing monooxygenase 1 (FMO1) in human extrahepatic tissues, with FMO1 showing the highest catalytic activity for carbophenothion sulfoxidation among the isoforms tested (FMO1 > FMO3) [1]. This enzyme specificity is particularly relevant for toxicological studies of dietary or environmental organophosphorus exposure, as FMO1 is expressed predominantly in kidney and intestine rather than liver. The resulting sulfoxide metabolite must then be analytically distinguished from the parent compound to quantify tissue-specific metabolic activation. Given the demonstrated role of FMO1 in extrahepatic metabolism of multiple thioether pesticides (including demeton-O, ethiofencarb, fonofos, and methiocarb), carbophenothion sulfoxide serves as a valuable analytical endpoint and standard for comparative studies of FMO1 catalytic efficiency across pesticide classes [2].

Toxicological Studies on Metabolic Activation and Cholinesterase Inhibition Potency of Carbophenothion Residues

For toxicological investigations requiring accurate assessment of the biological activity of carbophenothion residues, carbophenothion sulfoxide is indispensable due to its 62.5-fold greater anticholinesterase potency relative to the parent compound, measured as I50 values of 8 × 10⁻⁶ M versus 5 × 10⁻⁴ M in housefly head cholinesterase assays [1]. This substantial difference in target enzyme inhibition means that toxicological risk assessments based solely on parent carbophenothion concentrations would systematically underestimate hazard by failing to account for metabolic activation to the more potent sulfoxide form. The ILO CISDOC database explicitly notes that 'this sulfoxide ... is a more powerful cholinesterase inhibitor than the parent sulfide' and that its reduction 'may constitute a general means of detoxification for animals, plants and other environmental systems' [2]. Researchers conducting dose-response studies, species sensitivity comparisons, or environmental risk assessments of carbophenothion-contaminated matrices must use the sulfoxide standard to accurately quantify the true toxicological burden of residues after environmental or metabolic oxidation has occurred .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbophenothion Sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.